molecular formula C22H20N4O3 B2798233 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide CAS No. 862810-72-8

4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide

Cat. No.: B2798233
CAS No.: 862810-72-8
M. Wt: 388.427
InChI Key: RJVMATPZHVJQQX-UHFFFAOYSA-N
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Description

“4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of similar compounds has been achieved via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . Another method involves the use of a Brønsted acidic ionic liquid as an efficient and recyclable catalyst . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

The reactions of similar compounds proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway . The low-cost recyclable catalyst, metal- and solvent-free conditions, and the ease of product isolation are the highlighted advantages in solving the issue of trace metal contamination in synthesized pharmaceuticals .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Receptor Antagonism : A study detailed the synthesis of conformationally restricted fused imidazole derivatives with potential as 5-hydroxytryptamine (5-HT3) receptor antagonists, suggesting applications in treating irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy (Ohta et al., 1996).

  • Antiulcer Agents : Research on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective antiulcer agents, despite not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties (Starrett et al., 1989).

  • Antineoplastic Activity : A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized as part of an effort to develop new antineoplastic agents, showing variable degrees of antineoplastic activity against some tested cell lines (Abdel-Hafez, 2007).

  • Antimicrobial Agents : Novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing potent activity compared to standard drugs (Prasoona et al., 2020).

Future Directions

The future directions for “4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” and similar compounds could involve further exploration of their potential uses in various fields such as medicine, given their ability to bind with various living systems . Additionally, advancements in green chemistry could lead to more efficient and environmentally friendly methods of synthesis .

Properties

IUPAC Name

4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-29-17-8-5-15(6-9-17)21(27)24-18-13-16(7-10-20(18)28-2)19-14-26-12-4-11-23-22(26)25-19/h4-14H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMATPZHVJQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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